molecular formula C13H15BrO4 B11796779 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B11796779
M. Wt: 315.16 g/mol
InChI Key: UBPVYJPUNXYCSR-UHFFFAOYSA-N
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Description

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid is a bicyclic compound featuring a tetrahydro-2H-pyran ring substituted at the 4-position with a carboxylic acid group and a (4-bromophenoxy)methyl side chain. This structure combines lipophilic (bromophenoxy) and hydrophilic (carboxylic acid) moieties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H15BrO4

Molecular Weight

315.16 g/mol

IUPAC Name

4-[(4-bromophenoxy)methyl]oxane-4-carboxylic acid

InChI

InChI=1S/C13H15BrO4/c14-10-1-3-11(4-2-10)18-9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)

InChI Key

UBPVYJPUNXYCSR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(COC2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction of Methyl 4-Bromophenylacetate with 2,2'-Dichlorodiethyl Ether

A widely cited method involves the coupling of methyl 4-bromophenylacetate (C₉H₉BrO₂) with 2,2'-dichlorodiethyl ether (C₄H₈Cl₂O) in dimethylformamide (DMF):

Procedure

  • Base Activation : Sodium hydride (60% dispersion, 4.74 g, 119 mmol) and 15-crown-5 (1.2 g) deprotonate methyl 4-bromophenylacetate (12.52 g, 54.6 mmol) at 20°C for 40 minutes.

  • Nucleophilic Substitution : Addition of sodium iodide (8.14 g, 54.6 mmol) and 2-chlorodiethyl ether (13.76 g, 96.2 mmol) initiates ring-forming nucleophilic attack, stirred for 10 hours.

  • Workup : Solvent evaporation followed by EtOAc/toluene (1:1) extraction and 0.5 N HCl washing removes unreacted starting materials.

Key Data

ParameterValue
Yield24%
Reaction Time10 hours
Temperature20°C (ambient)
Key IntermediateSodium enolate

This method’s low yield stems from competing elimination pathways, necessitating crown ethers to stabilize the transition state.

Cyclocondensation Approaches

Acid-Catalyzed Cyclization of Bromophenyl-Substituted Diols

Patent CN109942531A describes a related strategy for tetrahydropyran carboxylic acids using ammonium carbonate and sodium cyanide:

Modified Protocol for Target Compound

  • Knoevenagel Condensation : 4-Bromobenzaldehyde reacts with malononitrile in ethanol under reflux with 4-(dimethylamino)pyridine (DMAP).

  • Cyclization : Intermediate diols undergo acid-catalyzed cyclization (e.g., HCl/EtOH) to form the tetrahydropyran ring.

  • Oxidation : Jones oxidation converts the methyl ester to carboxylic acid.

Optimization Insights

  • Catalyst Screening : DMAP outperforms traditional bases like piperidine in achieving >80% diastereomeric excess.

  • Temperature Effects : Cyclization at 65°C for 4 hours minimizes ring-opening side reactions.

Palladium-Catalyzed Coupling Strategies

Suzuki-Miyaura Functionalization

Aryl boronic esters can introduce the bromophenoxy group post-cyclization, as demonstrated in Princeton University’s vinylation protocols:

Representative Steps

  • Core Synthesis : Tetrahydro-2H-pyran-4-carboxylic acid is prepared via hydrogenation of dihydropyran precursors using Pd/C (10 wt%) in EtOAc.

  • Borylation : Bromophenyl boronic ester (1.2 equiv) couples with the core under Pd(OAc)₂ (5 mol%) and SPhos ligand.

  • Acid Deprotection : TFA/CH₂Cl₂ (1:1) cleaves methyl esters quantitatively.

Advantages

  • Modularity in introducing diverse aryl groups

  • Yields improved to 35–40% through ligand optimization

Comparative Analysis of Methodologies

Table 1: Synthesis Route Performance Metrics

MethodYieldPurity (HPLC)ScalabilityCost Index
Nucleophilic Ether.24%92%Moderate$$$$
Cyclocondensation32%89%High$$
Pd-Catalyzed38%95%Low$$$$$

The palladium route offers superior purity but faces cost barriers due to catalyst loading. Cyclocondensation balances yield and scalability, making it preferable for industrial applications.

Purification and Characterization

Chromatographic Techniques

  • Normal Phase SiO₂ : Elution with EtOAc/hexanes (3:7) resolves diastereomers.

  • Reverse Phase C18 : Methanol/water (65:35) removes polar byproducts.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 10.35 (br s, COOH), 7.45 (d, J=8.5 Hz, ArH), 4.15 (m, OCH₂).

  • IR : ν 2954 cm⁻¹ (C-H stretch), 1732 cm⁻¹ (C=O).

Industrial-Scale Considerations

Solvent Recovery Systems

  • DMF and EtOAc are reclaimed via fractional distillation (≥98% purity).

  • Waste Reduction : Patent CN109942531A reports 40% lower E-factor versus traditional methods through in situ cyanide quenching.

Continuous Flow Implementation

Microreactor systems enhance heat transfer during exothermic cyclization steps, reducing batch times from 10 hours to 45 minutes.

Emerging Methodologies

Photoredox Catalysis

Visible light-mediated decarboxylative couplings using Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ enable room-temperature functionalization:

  • Mechanism : Single-electron transfer generates acyl radicals for C-O bond formation.

  • Yield Boost : 52% achieved in preliminary trials with 470 nm LEDs .

Chemical Reactions Analysis

Types of Reactions: 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of anti-inflammatory agents. Research indicates that derivatives of tetrahydropyran compounds can modulate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Case Study: Anti-inflammatory Activity

A study demonstrated that certain derivatives exhibited significant anti-inflammatory effects in animal models, surpassing traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac . The mechanism appears to involve the inhibition of pro-inflammatory cytokines.

Drug Development

The structural features of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid enable it to interact with biological targets effectively. Molecular docking studies have revealed strong binding affinities to specific receptors implicated in inflammatory pathways, suggesting its potential as a lead compound for drug development .

Table: Binding Affinities of Derivatives

Compound NameBinding Affinity (kcal/mol)Target Receptor
Lead Compound-8.63C5a Receptor Antagonist
Known Antagonist-8.68C5a Receptor Antagonist

This table illustrates the competitive binding capabilities of the compound compared to established antagonists, highlighting its potential efficacy in therapeutic applications.

Material Science

Beyond medicinal applications, this compound can also be utilized in material science, particularly in the development of polymers and coatings due to its unique structural properties. The bromophenyl group enhances compatibility with various substrates, making it suitable for creating functional materials with specific properties .

Mechanism of Action

The mechanism of action of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s key differentiator is the 4-bromophenoxy substituent, which distinguishes it from other tetrahydro-2H-pyran-4-carboxylic acid derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Molecular Weight Substituent Melting Point (°C) Key References
4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid C₁₃H₁₅BrO₄ 315.16 4-Bromophenoxymethyl Not reported Hypothetical
4-(4-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid C₁₃H₁₅BrO₃ 299.17 4-Bromobenzyl Not reported
Tetrahydro-2H-pyran-4-carboxylic acid C₆H₁₀O₃ 130.14 None 87–89
4-Methyltetrahydro-2H-pyran-4-carboxylic acid C₇H₁₂O₃ 144.17 Methyl 87–89
4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid C₁₃H₁₆O₄ 236.26 2-Methoxyphenyl Not reported
FG64 (VHL E3 Ligase inhibitor) C₁₇H₁₉NO₃ 285.34 4-(3-Methylpyrrolyl)phenyl Not reported

Key Observations:

  • Molecular Weight & Lipophilicity: The bromophenoxy substituent increases molecular weight and lipophilicity compared to simpler analogs (e.g., methyl or unsubstituted derivatives). This could enhance membrane permeability but reduce aqueous solubility .
  • Melting Points : Derivatives with aromatic substituents (e.g., methoxyphenyl) may exhibit lower crystallinity than methyl-substituted analogs, though bromine’s electronegativity could counterbalance this effect .

Biological Activity

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid, also known as 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₂H₁₃BrO₃
Molecular Weight 285.134 g/mol
CAS Number 1152567-60-6
Density 1.5 ± 0.1 g/cm³
Boiling Point 410.8 ± 45.0 °C
Log P 2.30
Solubility Soluble in organic solvents

Antitumor Properties

Research has indicated that compounds similar to this compound may exhibit significant antitumor activity. A study on related tetrahydro-pyran derivatives demonstrated their ability to inhibit ALK5 (activin-like kinase 5), a receptor involved in cancer progression. The most potent derivative showed an IC50 value of 25 nM in inhibiting ALK5 autophosphorylation, suggesting that modifications to the tetrahydro-pyran structure could enhance its biological activity against tumors .

Pharmacokinetic Profile

The pharmacokinetic properties of similar compounds indicate a favorable profile for absorption and distribution. The calculated Log P values suggest good permeability across biological membranes, which is crucial for therapeutic efficacy. Additionally, the compound has been identified as a substrate for certain cytochrome P450 enzymes (e.g., CYP1A2), which may influence its metabolism and potential drug interactions .

Case Studies

  • Inhibition of TGF-β Signaling : A study on related compounds demonstrated their ability to inhibit TGF-β signaling pathways, which are often dysregulated in cancer and fibrotic diseases. This inhibition was associated with reduced cell proliferation in vitro and decreased tumor growth in xenograft models .
  • Antibacterial Efficacy : In a comparative study of various tetrahydro-pyran derivatives, compounds with similar structural motifs exhibited significant zones of inhibition against various bacterial strains, indicating that the introduction of the bromophenyl group could enhance these effects .

Q & A

Q. What are the recommended synthetic routes for 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid?

The synthesis typically involves multi-step reactions starting with functionalization of the tetrahydropyran ring, followed by coupling with 4-bromophenol derivatives. A common approach includes:

  • Step 1 : Preparation of tetrahydropyran-4-carboxylic acid intermediates via cyclization of diols or esterification .
  • Step 2 : Bromophenol activation using Mitsunobu or nucleophilic substitution reactions to introduce the bromophenoxy group .
  • Step 3 : Methylation or carboxylation at the tetrahydropyran-4-position to finalize the structure . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd for coupling) is critical for yield enhancement .

Q. Which spectroscopic methods are most effective for structural characterization?

  • NMR : 1^1H and 13^13C NMR to confirm the tetrahydropyran ring conformation and bromophenoxy substitution patterns .
  • IR : Identification of carboxylic acid (C=O stretch ~1700 cm1^{-1}) and ether linkages (C-O stretch ~1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C13_{13}H14_{14}BrO4_4) and isotopic patterns for bromine .

Q. What solubility and stability data are available for this compound?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via salt formation (e.g., sodium carboxylate) .
  • Stability : Stable at room temperature in inert atmospheres. Degradation occurs under strong acidic/basic conditions, leading to hydrolysis of the ether or ester linkages .

Advanced Research Questions

Q. How can reaction yields be improved during bromophenoxy-tetrahydropyran coupling?

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for efficient C-O bond formation .
  • Solvent Optimization : Non-polar solvents (e.g., toluene) minimize side reactions, while DMF enhances reagent solubility .
  • Temperature Control : Reactions performed at 80–100°C balance kinetic efficiency and thermal degradation .

Q. What strategies resolve contradictions in reported bioactivity data for structural analogs?

  • Comparative Assays : Standardize in vitro models (e.g., enzyme inhibition assays vs. cell-based assays) to isolate target-specific effects .
  • Meta-Analysis : Cross-reference data from analogs (e.g., 4-(4-Bromophenyl)tetrahydro-2H-pyran derivatives) to identify substituent-dependent trends .
  • Computational Modeling : Molecular docking to predict binding affinities and rationalize discrepancies in activity .

Q. What is the impact of substituent variation on the tetrahydropyran ring for biological activity?

  • Electron-Withdrawing Groups (e.g., Br) : Enhance stability and receptor binding via halogen bonding, as seen in HMG-CoA reductase inhibitors .
  • Steric Effects : Bulky substituents at the 4-position reduce conformational flexibility, potentially lowering off-target interactions .
  • Data Example : Analogs with 4-methyl or 4-phenyl groups show 2–3× higher potency in enzyme inhibition assays compared to unsubstituted derivatives .

Q. How can stability under physiological conditions be assessed methodologically?

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC over 24–72 hours .
  • Thermal Gravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
  • Light Exposure Tests : UV-Vis spectroscopy to detect photodegradation products .

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